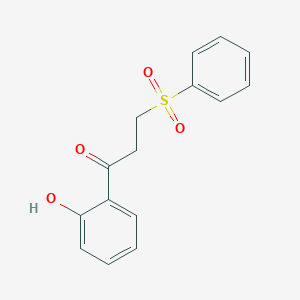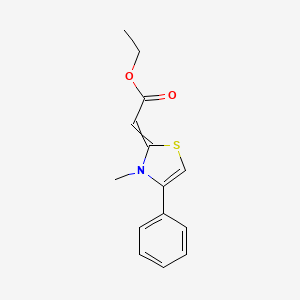
Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate is a chemical compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-4-phenylthiazol-2-amine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: The phenyl group and the ethyl ester group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles
Scientific Research Applications
Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. Additionally, the phenyl and ester groups can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl (3-methyl-4-phenyl-1,3-thiazol-2(3H)-ylidene)acetate can be compared with other similar compounds, such as:
3-Methyl-4-phenylthiazole: Lacks the ethyl ester group, which may affect its reactivity and applications.
Ethyl 2-(4-phenylthiazol-2-yl)acetate:
4-Phenyl-2-thiazolylideneacetate: Lacks the methyl group, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61123-00-0 |
|---|---|
Molecular Formula |
C14H15NO2S |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
ethyl 2-(3-methyl-4-phenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)9-13-15(2)12(10-18-13)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
InChI Key |
QIACPAZNKIZSNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


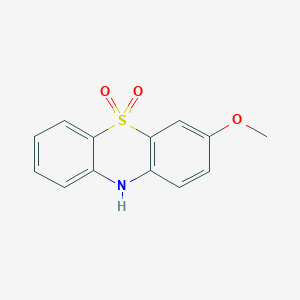
![2-Bromo-1-phenyl-2-[(2H-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B14577045.png)
![N-Ethoxy-2-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B14577049.png)
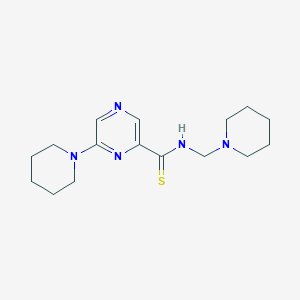
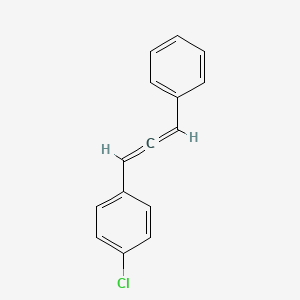
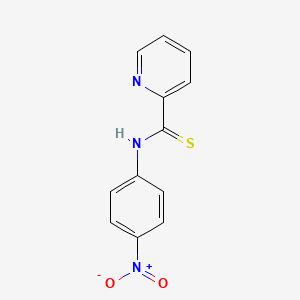
![2-Butyl-2-methyl-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14577073.png)
![Triphenyl[3-(2-phenylhydrazinylidene)but-1-en-1-yl]phosphanium chloride](/img/structure/B14577080.png)
![1-Azabicyclo[2.2.2]octan-3-one;perchloric acid](/img/structure/B14577086.png)
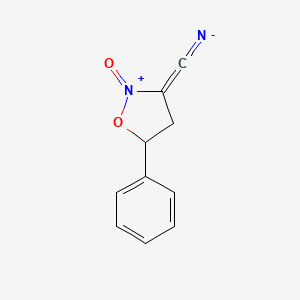
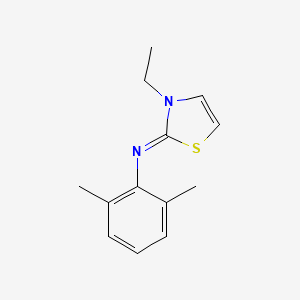
![2-[(2,2,2-Trichloroethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B14577103.png)
![1H-Imidazole-1-carboxamide, N-[2-(4-chlorophenyl)-2-oxoethyl]-](/img/structure/B14577108.png)
